Functional Potency at α4β2 nAChR: 2-Methylnornicotine vs. Nicotine
In a direct comparison using Xenopus oocytes expressing human α4β2 nAChRs, 2-methylnornicotine (denoted as 2′-MeN) exhibits an EC50 of 0.738 µM, which is approximately 1.7-fold less potent than nicotine (EC50 = 0.430 µM) [1]. This quantitative difference in functional potency is critical for experimental design where a less potent agonist is required to avoid receptor desensitization or to study partial agonism.
| Evidence Dimension | Functional potency (EC50) at human α4β2 nAChR |
|---|---|
| Target Compound Data | 0.738 ± 0.089 µM |
| Comparator Or Baseline | Nicotine: 0.430 ± 0.33 µM |
| Quantified Difference | 1.72-fold less potent |
| Conditions | Xenopus oocytes expressing human α4β2 nAChR; two-electrode voltage clamp electrophysiology. |
Why This Matters
This data allows researchers to select 2-methylnornicotine over nicotine when a less potent α4β2 agonist is required for mechanistic studies, preventing confounding effects from receptor desensitization.
- [1] Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. Table 3. View Source
